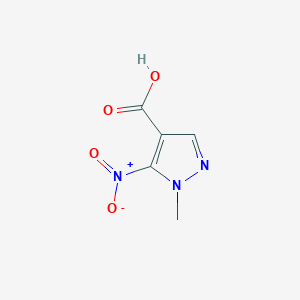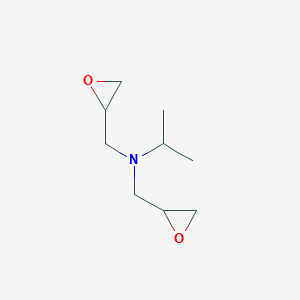
1-(2-prop-2-enoxyethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-prop-2-enoxyethoxy)butane is an organic compound with the molecular formula C9H18O2. It is a type of ether, characterized by the presence of an allyloxy group and an ethoxy group attached to a butane backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-prop-2-enoxyethoxy)butane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, the allyloxyethanol would react with butyl bromide under basic conditions to form the desired ether.
Industrial Production Methods
Industrial production of ethers like this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and improve selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-prop-2-enoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Alcohols and alkenes.
Wissenschaftliche Forschungsanwendungen
1-(2-prop-2-enoxyethoxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce allyloxy and ethoxy groups into molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ether linkage, which can be cleaved under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-prop-2-enoxyethoxy)butane involves its ability to undergo cleavage of the ether bond under specific conditions. This cleavage can release reactive intermediates that interact with molecular targets such as enzymes or receptors. The pathways involved depend on the specific reaction conditions and the presence of other reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Allyloxy)ethoxy)propane: Similar structure but with a propane backbone.
1-(2-(Allyloxy)ethoxy)pentane: Similar structure but with a pentane backbone.
1-(2-(Allyloxy)ethoxy)hexane: Similar structure but with a hexane backbone.
Uniqueness
1-(2-prop-2-enoxyethoxy)butane is unique due to its specific combination of an allyloxy group and an ethoxy group attached to a butane backbone. This structure imparts distinct reactivity and properties compared to other ethers with different alkyl backbones .
Eigenschaften
CAS-Nummer |
18854-51-8 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-(2-prop-2-enoxyethoxy)butane |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-11-9-8-10-6-4-2/h4H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
RVZOYGPNLXRIEQ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCC=C |
Kanonische SMILES |
CCCCOCCOCC=C |
Key on ui other cas no. |
18854-51-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)







![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)




